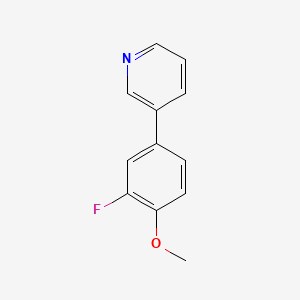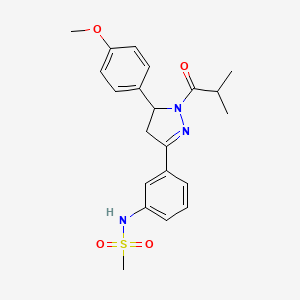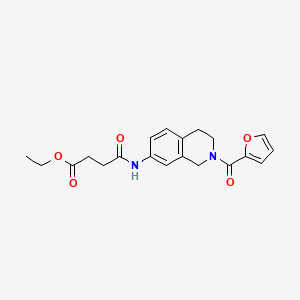
3-(3-Fluoro-4-methoxyphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Fluoro-4-methoxyphenyl)pyridine” is a chemical compound that is part of the pyridine family . Pyridines are a class of compounds that have been used in the synthesis of a variety of pharmaceutical and agrochemical products . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One approach involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another approach involves the direct fluorination of a pyridine N-oxide to produce a metafluorinated pyridine .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H10FNO . The molecular weight is 203.22 g/mol . The structure of this compound includes a pyridine ring with a fluorine atom and a methoxy group attached to the phenyl group .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve several steps. For instance, the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines involves a ring cleavage methodology reaction . Another example is the direct fluorination of a pyridine N-oxide to produce a metafluorinated pyridine .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
"3-(3-Fluoro-4-methoxyphenyl)pyridine" derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have shown significant promise in the treatment of cancer, with one such derivative demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. This has led to its advancement into phase I clinical trials (Schroeder et al., 2009).
Fluorescent Sensor Development
This chemical scaffold has also found applications in the development of novel fluorescent sensors. For instance, derivatives have been synthesized to act as fluorescent sensors for detecting metal ions and protons, illustrating different recognition manners. One compound exhibited a 'turn-off' response toward Cu^2+ and Fe^3+ ions, and a wavelength-ratiometric response to H^+ ions, suggesting potential as a sensor for water pollution by these ions (Darabi et al., 2016).
Another example includes a heteroatom-containing organic fluorophore designed for the detection of acidic and basic organic vapors. This compound demonstrated aggregation-induced emission (AIE) characteristics and reversible emission changes upon protonation and deprotonation, making it a versatile fluorescent pH sensor (Yang et al., 2013).
Polymer Science
In polymer science, pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives have been developed for use as cathode-modifying layers in polymer solar cells. These derivatives enhance power conversion efficiency by improving the solubility in methanol and reducing the cathode work functions. This research presents a significant advancement in the fabrication of high-performance polymer solar cells (Chen et al., 2017).
Mécanisme D'action
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound may participate in the formation of carbon–carbon bonds .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound could be involved in the formation of new carbon–carbon bonds, thereby potentially influencing various biochemical pathways .
Result of Action
As a component in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds .
Action Environment
In the context of suzuki–miyaura cross-coupling reactions, the reaction conditions are known to be exceptionally mild and tolerant to various functional groups .
Propriétés
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-15-12-5-4-9(7-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELLXWZXEYUMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2930055.png)



![N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2930063.png)

![(6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2930067.png)
methanone](/img/structure/B2930068.png)
![N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2930070.png)
![N-[3-[2-[2-[3-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N'-[3-[3-[[5-methyl-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]propyl]pentanediamide](/img/structure/B2930071.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2930072.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2930075.png)
